molecular formula C17H18ClN3O B11606235 1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11606235
M. Wt: 315.8 g/mol
InChI Key: IGFLWHBQEMTFJQ-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and an ethyl group attached to a dihydrobenzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chlorophenoxyethyl intermediate. This is achieved by reacting 4-chlorophenol with ethylene oxide under basic conditions to form 2-(4-chlorophenoxy)ethanol.

    Formation of the Benzodiazole Core: The next step involves the cyclization of 2-(4-chlorophenoxy)ethanol with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzodiazole core.

    Introduction of the Ethyl Group: The final step is the alkylation of the benzodiazole core with ethyl iodide in the presence of a strong base such as sodium hydride (NaH) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorophenoxy group.

    4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole: A compound with a similar chlorophenoxyethyl group but different core structure.

Uniqueness

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-ethylbenzimidazol-2-imine

InChI

InChI=1S/C17H18ClN3O/c1-2-20-15-5-3-4-6-16(15)21(17(20)19)11-12-22-14-9-7-13(18)8-10-14/h3-10,19H,2,11-12H2,1H3

InChI Key

IGFLWHBQEMTFJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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